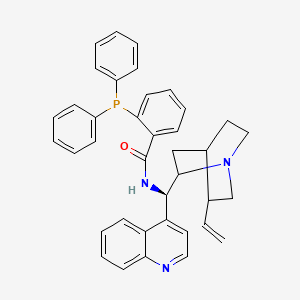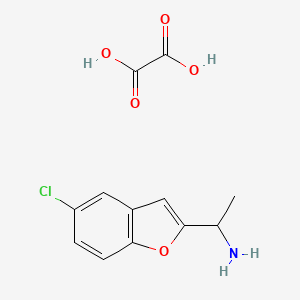
3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiomorpholine ring with a dioxido group and a hydroxypropanimidamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dioxido group and the hydroxypropanimidamide moiety. One common method includes the use of 4-(1,1-Dioxidothiomorpholino)benzaldehyde as a starting material . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(1,1-Dioxidothiomorpholino)-N-hydroxypropanimidamide include:
- 4-(1,1-Dioxidothiomorpholino)benzaldehyde
- Ethyl 2-(1,1-dioxidothiomorpholino)acetate
- 2-((5-bromo-2-((4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-3-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)pyrimidin-4-yl)amino)-5-(1,1-dioxidothiomorpholino)-N-methylbenzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H15N3O3S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C7H15N3O3S/c8-7(9-11)1-2-10-3-5-14(12,13)6-4-10/h11H,1-6H2,(H2,8,9) |
InChI Key |
JJNYTYUDUOTZCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CCN1CC/C(=N/O)/N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



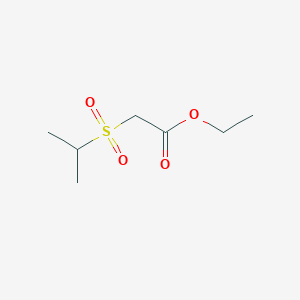
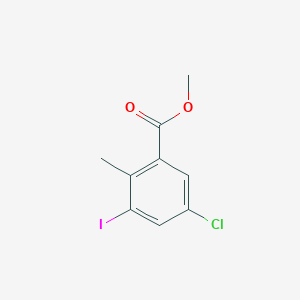
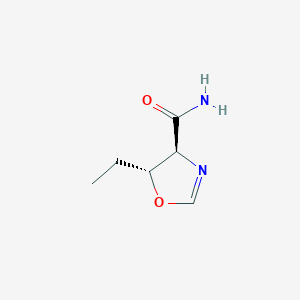
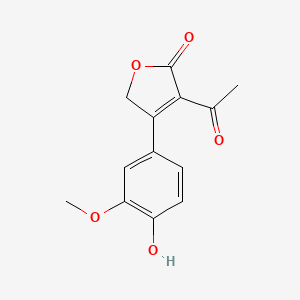

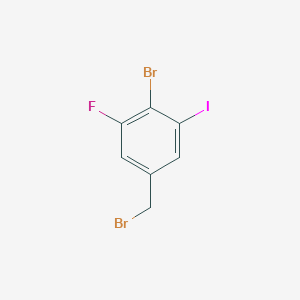

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
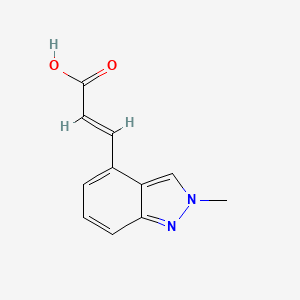
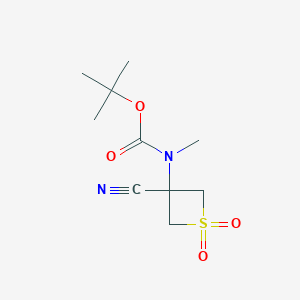
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
